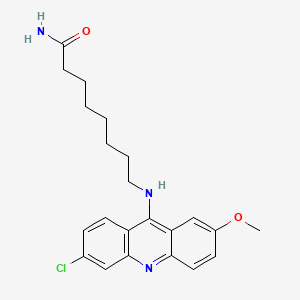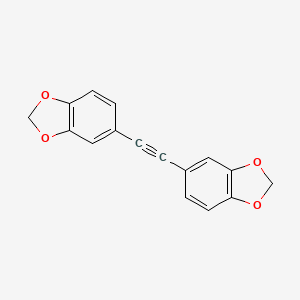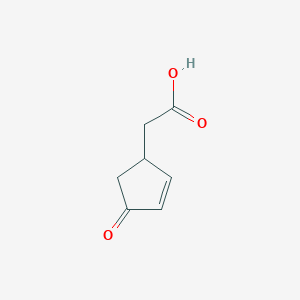
7-(Anthracen-2-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Anthracen-2-yl)heptanoic acid is an organic compound that features an anthracene moiety attached to a heptanoic acid chain. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical properties. The heptanoic acid chain provides a carboxylic acid functional group, making this compound versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Anthracen-2-yl)heptanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce a heptanoic acid chain.
Oxidation: The alkylated anthracene is then oxidized to convert the terminal alkyl group into a carboxylic acid group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-(Anthracen-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
7-(Anthracen-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
Heptanoic Acid: A straight-chain fatty acid with a carboxylic acid functional group.
Uniqueness
7-(Anthracen-2-yl)heptanoic acid is unique due to the combination of the photophysical properties of anthracene and the functional versatility of the heptanoic acid chain. This dual functionality allows it to be used in a wide range of applications, from fluorescence imaging to organic synthesis.
Propriétés
| 73693-26-2 | |
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
7-anthracen-2-ylheptanoic acid |
InChI |
InChI=1S/C21H22O2/c22-21(23)10-4-2-1-3-7-16-11-12-19-14-17-8-5-6-9-18(17)15-20(19)13-16/h5-6,8-9,11-15H,1-4,7,10H2,(H,22,23) |
Clé InChI |
MABQWLLMJYSGFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)




![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
